molecular formula C12H10O3 B1350976 3-(5-methyl-2-furyl)benzoic Acid CAS No. 400746-01-2

3-(5-methyl-2-furyl)benzoic Acid

Cat. No.: B1350976
CAS No.: 400746-01-2
M. Wt: 202.21 g/mol
InChI Key: ZGYKYVFYWKVVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2-furyl)benzoic acid is an organic compound with the molecular formula C12H10O3 It is characterized by a benzoic acid moiety substituted with a 5-methyl-2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)benzoic acid typically involves the reaction of 5-methyl-2-furylboronic acid with benzoic acid derivatives through a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-furyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

3-(5-Methyl-2-furyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and carboxylic acid group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness

3-(5-Methyl-2-furyl)benzoic acid is unique due to the presence of both a furan ring and a benzoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-methylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYKYVFYWKVVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399137
Record name 3-(5-methyl-2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400746-01-2
Record name 3-(5-methyl-2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.